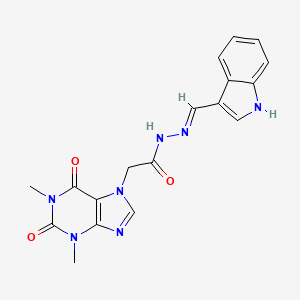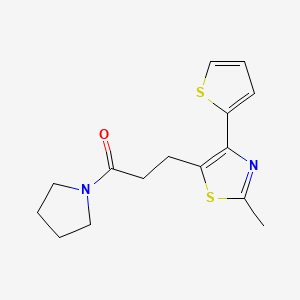![molecular formula C19H16N6S B603915 N-{4-[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine CAS No. 951980-69-1](/img/structure/B603915.png)
N-{4-[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine is a complex heterocyclic compound that combines several bioactive moieties. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine typically involves the cyclization of 4-amino-5-mercapto-4H-[1,2,4]triazoles with aromatic carboxylic acids in the presence of suitable dehydrating agents . Another route involves the oxidative cyclization of hydrazones . Microwave-assisted synthesis has also been reported, which involves bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles .
Industrial Production Methods
the use of microwave irradiation and other advanced synthetic techniques could potentially be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of multiple reactive sites
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various oxidizing and reducing agents . Reaction conditions often involve refluxing in solvents like ethanol or propan-2-ol .
Major Products
The major products formed from these reactions include various substituted triazoles, thiadiazoles, and indole derivatives .
Applications De Recherche Scientifique
N-{4-[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Potential anticancer and antioxidant properties make it a candidate for drug development
Industry: Could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{4-[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine involves its interaction with various molecular targets. The compound’s structure allows it to bind to multiple receptors, inhibiting or activating specific pathways . For example, its anticancer activity may be due to its ability to induce apoptosis in cancer cells by interacting with specific enzymes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Indole Derivatives: Compounds like indole-3-carbaldehyde and its derivatives have similar biological activities
Propriétés
Numéro CAS |
951980-69-1 |
|---|---|
Formule moléculaire |
C19H16N6S |
Poids moléculaire |
360.4g/mol |
Nom IUPAC |
4-[6-(1H-indol-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H16N6S/c1-24(2)14-9-7-12(8-10-14)17-21-22-19-25(17)23-18(26-19)16-11-13-5-3-4-6-15(13)20-16/h3-11,20H,1-2H3 |
Clé InChI |
ODDKUEQZLYPYAM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B603835.png)
![2-AMINO-N'-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE](/img/structure/B603837.png)


![2-bromo-6-methoxy-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B603840.png)
![4-[(2-hydroxy-3-methoxy-5-nitrobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B603843.png)



![1,1-Dioxidotetrahydro-3-thienyl 3-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl sulfone](/img/structure/B603848.png)


![3-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B603854.png)
